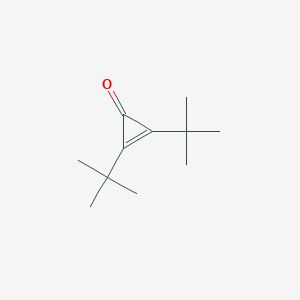
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DECMA-1 and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
DECMA-1 works by selectively blocking certain types of ion channels, which are important for the proper function of many different types of cells. By blocking these channels, DECMA-1 can disrupt the normal flow of ions into and out of cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
DECMA-1 has been shown to have a variety of biochemical and physiological effects, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects can have a wide range of implications for cellular physiology and can be used to study a variety of different cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DECMA-1 in lab experiments is its selectivity for certain types of ion channels. This makes it a valuable tool for investigating the function of these channels in different types of cells. However, one limitation of using DECMA-1 is that it may have off-target effects on other types of ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving DECMA-1. One promising area of research involves the development of new compounds that are even more selective for specific types of ion channels. Additionally, DECMA-1 could be used to investigate the role of ion channels in a variety of different cellular processes, including synaptic transmission, muscle contraction, and hormone secretion. Finally, DECMA-1 could be used to develop new therapies for diseases that are caused by ion channel dysfunction, such as epilepsy and cardiac arrhythmias.
Méthodes De Synthèse
The synthesis of DECMA-1 involves the reaction of piperidine with diethylcarbamoyl chloride and formaldehyde. This reaction produces the intermediate compound, which is then treated with iodomethane to yield the final product.
Applications De Recherche Scientifique
DECMA-1 has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of ion channels in cellular physiology. DECMA-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for investigating their function.
Propriétés
Numéro CAS |
102207-27-2 |
|---|---|
Nom du produit |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium iodide |
Formule moléculaire |
C19H29IN2O2 |
Poids moléculaire |
444.3 g/mol |
Nom IUPAC |
N,N-diethyl-2-(4-formyl-1-methyl-4-phenylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C19H29N2O2.HI/c1-4-20(5-2)18(23)15-21(3)13-11-19(16-22,12-14-21)17-9-7-6-8-10-17;/h6-10,16H,4-5,11-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MJCZXFUGCAWRMC-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
SMILES canonique |
CCN(CC)C(=O)C[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Synonymes |
1-((Diethylcarbamoyl)methyl)-4-formyl-1-methyl-4-phenylpiperidinium io dide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)



![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)



